4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 853311-51-0
Cat. No.: VC16051021
Molecular Formula: C24H23ClN2O3
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853311-51-0 |
|---|---|
| Molecular Formula | C24H23ClN2O3 |
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C24H23ClN2O3/c1-13-15(12-26)22(23-17(27-13)10-24(2,3)11-18(23)28)21-8-7-19(30-21)14-5-6-20(29-4)16(25)9-14/h5-9,22,27H,10-11H2,1-4H3 |
| Standard InChI Key | MRCMWYCVYMJCPA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC(=C(C=C4)OC)Cl)C#N |
Introduction
The compound 4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with a molecular formula of C24H23ClN2O3 and a molecular weight of approximately 422.9 g/mol . This compound features a hexahydroquinoline core fused with a furan moiety and substituted with a chloromethoxyphenyl group, suggesting potential for diverse biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include the formation of the hexahydroquinoline core, followed by the introduction of the furan and chloromethoxyphenyl moieties. Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Biological Activities and Applications
Compounds with similar structures to 4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit a range of biological activities, including potential anticancer, antimicrobial, and antioxidant effects. The unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies may involve assessing its binding affinity to specific enzymes or receptors, which can guide future modifications for enhanced efficacy.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloroquinoline | Contains a chloro group; simpler structure | Antimicrobial |
| 2-Methylfuran | Lacks the quinoline core; simpler furan structure | Antioxidant |
| 4-Methoxyquinoline | Similar quinoline structure with methoxy group | Anticancer |
| 4-(5-(3-Chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Complex multi-ring system with diverse functional groups | Potential for diverse biological activities |
This compound stands out due to its intricate structure, which may impart distinct pharmacological properties not found in simpler analogs.
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